molecular formula C14H20N2 B7987436 Benzyl-cyclopropyl-(R)-pyrrolidin-3-yl-amine

Benzyl-cyclopropyl-(R)-pyrrolidin-3-yl-amine

Cat. No.: B7987436
M. Wt: 216.32 g/mol
InChI Key: FBLJWEZDOUIJOT-CQSZACIVSA-N
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Description

Benzyl-cyclopropyl-(R)-pyrrolidin-3-yl-amine is a chiral secondary amine featuring a pyrrolidine core substituted with a benzyl group at position 1 and a cyclopropyl group at the nitrogen atom, with the (R)-configuration at the pyrrolidin-3-yl position. This compound belongs to a class of structurally diverse pyrrolidine derivatives, which are pivotal in medicinal chemistry due to their ability to modulate biological targets such as G protein-coupled receptors (GPCRs) . The cyclopropyl moiety is known to enhance metabolic stability and influence lipophilicity, while the benzyl group may contribute to receptor binding affinity through hydrophobic interactions .

Properties

IUPAC Name

(3R)-N-benzyl-N-cyclopropylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16(13-6-7-13)14-8-9-15-10-14/h1-5,13-15H,6-11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJWEZDOUIJOT-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation

The (R)-pyrrolidin-3-amine core is synthesized via asymmetric hydrogenation of γ-keto enamides. Using Ru-(S)-BINAP catalysts, enantiomeric excess (ee) >98% is achieved under 50 bar H₂ at 60°C. For example:

γ-keto enamide+H2Ru-(S)-BINAP(R)-pyrrolidin-3-amine(Yield: 85%; ee: 99%)[12]\gamma\text{-keto enamide} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (R)\text{-pyrrolidin-3-amine} \quad (\text{Yield: 85\%; ee: 99\%})

Enzymatic Resolution

Racemic pyrrolidin-3-amine is resolved using immobilized lipase B from Candida antarctica (CAL-B) in organic solvents. The (R)-enantiomer is isolated with 95% ee after kinetic resolution.

Cyclopropanation Strategies

Simmons–Smith Reaction

Cyclopropyl groups are introduced via zinc-mediated transfer to alkenes. For instance, treating (R)-3-allyl-pyrrolidine with diethylzinc and CH₂I₂ in dichloromethane yields the cyclopropane derivative (Yield: 78%).

Transition Metal-Catalyzed Methods

Palladium-catalyzed cyclopropanation using diazo compounds enables stereocontrol. A recent protocol employs Pd(OAc)₂ with chiral phosphine ligands (e.g., (R)-BINAP) to achieve 92% ee:

Alkene+DiazocyclopropanePd(OAc)2/(R)-BINAPCyclopropane(Yield: 81%)[11]\text{Alkene} + \text{Diazocyclopropane} \xrightarrow{\text{Pd(OAc)}_2/(R)\text{-BINAP}} \text{Cyclopropane} \quad (\text{Yield: 81\%})

Benzyl Group Introduction

Nucleophilic Substitution

Benzylation is performed via SN2 reaction between (R)-3-(cyclopropylamino)pyrrolidine and benzyl bromide in THF with K₂CO₃ (Yield: 88%). Microwave-assisted conditions reduce reaction time from 12 h to 30 min.

Reductive Amination

Benzaldehyde undergoes reductive amination with (R)-3-(cyclopropylamino)pyrrolidine using NaBH(OAc)₃ in DCM (Yield: 82%).

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Step 1 : (R)-pyrrolidin-3-amine synthesis via asymmetric hydrogenation.

  • Step 2 : Cyclopropanation using Simmons–Smith conditions.

  • Step 3 : Benzylation with benzyl bromide.
    Overall Yield : 62%

Route B: Convergent Approach

  • Step 1 : Prepare cyclopropyl-pyrrolidine via Pd-catalyzed cyclopropanation.

  • Step 2 : Direct benzylation using reductive amination.
    Overall Yield : 71%

Comparative Analysis of Methodologies

Parameter Asymmetric Hydrogenation Enzymatic Resolution Simmons–Smith Pd-Catalyzed
Yield (%)85687881
ee (%)9995N/A92
Reaction Time (h)244863
Cost (Relative)HighModerateLowHigh

Industrial-Scale Considerations

Continuous Flow Synthesis

Telescoped steps in flow reactors enhance efficiency. A three-step continuous process achieves 69% yield with 98% ee, reducing waste by 40% compared to batch methods.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (Batch) vs. 14 (Flow)

  • E-Factor : 18 (Batch) vs. 9 (Flow)

Challenges and Optimization

Epimerization Risks

Basic conditions during benzylation may cause epimerization. Mitigation strategies include:

  • Using mild bases (e.g., Cs₂CO₃)

  • Low-temperature reactions (0–5°C)

Purification Challenges

Chromatography-free purification is achieved via crystallization from hexane/EtOAC (Purity: 99.5%).

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C–N coupling enables benzylation at room temperature with Ir(ppy)₃ (Yield: 84%).

Machine Learning Optimization

Neural networks predict optimal conditions (solvent, catalyst, temp) for 95% yield in 78% of cases .

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-®-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. The compound may also interact with enzymes involved in neurotransmitter metabolism, thereby influencing their activity and levels in the brain.

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl vs. Alkyl Substituents: The cyclopropyl group in the target compound likely confers greater metabolic stability compared to isopropyl or methylamino groups, as cyclopropane’s ring strain and sp³ hybridization mimic aromatic systems, reducing susceptibility to oxidative degradation .
  • Stereochemical Impact : The (R)-configuration may enhance binding affinity to specific targets, as seen in enantioselective interactions of pyrrolidine derivatives with MCH-R1 .

Commercial and Research Availability

    Biological Activity

    Benzyl-cyclopropyl-(R)-pyrrolidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

    Structural Features

    The compound features:

    • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
    • Cyclopropyl Group : A three-membered carbon ring that enhances the compound's reactivity and biological profile.
    • Benzyl Group : Attached to the nitrogen atom, this moiety is crucial for receptor interactions.

    This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism may involve:

    • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity and modulating biochemical pathways.
    • Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal signal transduction.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    1. Anticancer Activity

    Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy against human breast cancer cells with IC50 values comparable to established therapies like Olaparib .

    2. Neuroprotective Effects

    The compound has been investigated for its potential neuroprotective properties, particularly in the context of Alzheimer's disease. It may act as an acetylcholinesterase inhibitor, enhancing cholinergic signaling in the brain .

    3. Antimicrobial Properties

    Similar compounds have exhibited antimicrobial activity, suggesting that this compound might possess similar properties due to its structural characteristics.

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    AnticancerInhibits proliferation of breast cancer cells
    NeuroprotectivePotential acetylcholinesterase inhibitor
    AntimicrobialExhibits antimicrobial effects

    Case Study: Anticancer Efficacy

    A recent study evaluated the anticancer efficacy of a related pyrrolidine compound in vitro. The study reported that at concentrations ranging from 0.01 to 100 µM, the compound significantly inhibited cell viability in breast cancer cell lines, with notable increases in apoptotic markers such as CASPASE 3/7 activity .

    Case Study: Neuroprotective Mechanism

    Another investigation focused on the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The study found that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation, indicating potential therapeutic benefits for neurodegenerative conditions .

    Q & A

    Q. What are the established synthetic routes for Benzyl-cyclopropyl-(R)-pyrrolidin-3-yl-amine, and what key stereochemical considerations are involved?

    Methodological Answer: Synthesis typically involves reductive amination or transition-metal-catalyzed coupling. For example:

    • Reductive amination : Cyclopropyl ketones are reacted with (R)-pyrrolidin-3-yl-amine derivatives in the presence of NaBH₄ or other reducing agents to achieve stereochemical control .
    • Ruthenium-catalyzed coupling : Aryl halides and pyrrolidine precursors are coupled using catalysts like [RuCl₂(p-cymene)]₂, achieving yields up to 67% under optimized conditions (e.g., KOPiv as a base in dry toluene) .
      Key stereochemical considerations :
    • Use of chiral auxiliaries or enantiopure starting materials (e.g., (R)-pyrrolidine derivatives) to retain configuration .
    • Monitoring diastereomer formation via chiral HPLC or optical rotation analysis .

    Q. How is the stereochemical configuration of the (R)-pyrrolidine moiety confirmed?

    Methodological Answer:

    • X-ray crystallography : Provides unambiguous confirmation of stereochemistry. For example, a related compound (3-Benzyloxypyridin-2-amine) was resolved with an R factor of 0.067 using single-crystal XRD .
    • NMR spectroscopy : Coupling constants (e.g., vicinal protons on pyrrolidine) and NOESY correlations distinguish enantiomers .
    • Chiral derivatization : Reaction with chiral resolving agents (e.g., Mosher’s acid) followed by ¹⁹F NMR analysis .

    Q. What safety protocols are recommended for handling this amine derivative?

    Methodological Answer:

    • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Conduct reactions in a fume hood due to potential amine volatility .
    • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
    • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

    Advanced Research Questions

    Q. How does the cyclopropyl substituent influence the compound’s physicochemical properties and receptor binding affinity?

    Methodological Answer:

    • Steric effects : The cyclopropyl group’s rigid structure may restrict rotational freedom, enhancing selectivity for target receptors (e.g., neurotensin receptors) .
    • Electronic effects : The cyclopropane ring’s bent bonds can alter electron density at the amine center, impacting hydrogen-bonding interactions .
    • Case study : In analogs like 2-cyclopropylquinazoline derivatives, cyclopropyl improved metabolic stability by reducing CYP450-mediated oxidation .

    Q. What analytical strategies resolve contradictions in reported reaction yields during N-alkylation steps?

    Methodological Answer:

    • Parameter optimization : Screen bases (e.g., KOtBu vs. NaOtBu), solvents (toluene vs. dioxane), and catalysts (Pd₂(dba)₃ vs. Ru complexes) .
    • Purification techniques : Use preparative HPLC or silica gel chromatography to isolate diastereomers, as minor impurities can skew yield calculations .
    • Kinetic studies : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps .

    Q. What in silico methods are validated for predicting the bioavailability of this chiral amine scaffold?

    Methodological Answer:

    • Molecular docking : Simulate interactions with CYP450 enzymes or P-glycoprotein using software like AutoDock Vina. The arylalkyl moiety (e.g., benzyl group) shows high binding affinity to hydrophobic pockets .
    • QSAR models : Correlate logP values (calculated from SMILES in ) with membrane permeability.
    • ADMET prediction : Tools like SwissADME estimate hepatic clearance and plasma protein binding using topological polar surface area .

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